Diuron-13C6
Description
Properties
Molecular Formula |
C₃¹³C₆H₁₀Cl₂N₂O |
|---|---|
Molecular Weight |
239.05 |
Synonyms |
N’-(3,4-Dichlorophenyl)-N,N-dimethylurea-13C6; DCMC-13C6; Hardener 95-13C6; Dairon-13C6; Direx-13C6; Dironet-13C6; Dironzol-13C6; Nortox-13C6; Duran-13C6; Dyhard UR 200-13C6; HRT Dinron-13C6; HW 920-13C6; Herbatox-13C6; Karmax-13C6; Karmex-13C6; Karm |
Origin of Product |
United States |
Methodologies for Diuron 13c6 Research and Analysis
Analytical Techniques for Diuron-13C6 Quantification and Characterization
The quantification of this compound, typically alongside its unlabeled counterpart, relies on a suite of advanced analytical technologies. These methods are designed to be highly selective and sensitive, capable of detecting trace levels of the target analytes in intricate matrices such as soil, water, and sediment.
Advanced Mass Spectrometric Approaches (e.g., LC-MS/MS, GC-MS/MS) for Isotope Ratio Analysis
Mass spectrometry (MS) is the definitive tool for the analysis of SIL compounds. When coupled with chromatographic separation, it provides unparalleled sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique for analyzing diuron (B1670789) and this compound. The process involves separating the compounds via liquid chromatography before they are ionized, typically using an electrospray ionization (ESI) source in positive mode, and detected by a tandem mass spectrometer, often a triple quadrupole (QqQ). ca.govusgs.govepa.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native diuron and the this compound internal standard. usgs.govepa.gov This allows for precise quantification, as the ratio of the signal from the analyte to the signal from the known concentration of the internal standard is used for calculation, effectively correcting for matrix effects and variations in instrument response. researchgate.net For instance, a common transition for diuron is m/z 233 → 72. usgs.gov The corresponding transition for this compound would be shifted by the mass of the six 13C isotopes. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) are also employed, offering high mass accuracy for confident identification. researchgate.netlcms.cz
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for phenylurea herbicides like diuron due to their thermal lability, GC-MS/MS can also be utilized. usgs.govusgs.gov This technique requires derivatization or careful optimization of injection parameters to prevent thermal degradation. When used, it also employs MRM for selective and sensitive detection. hpst.cz The U.S. Geological Survey (USGS) has developed methods that use both LC-MS/MS and GC-MS/MS for comprehensive pesticide analysis in environmental samples. usgs.govusgs.gov
Below is a table summarizing typical mass spectrometric parameters for diuron analysis, which are foundational for developing a method incorporating this compound.
| Analyte | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
|---|---|---|---|---|---|---|
| Diuron | LC-MS/MS | ESI Positive | 233 | 72 | 160 | usgs.gov |
| Diuron-d6 (Internal Standard) | LC-MS/MS | ESI Positive | 239.1 | 78.1 | 52.1 | ca.govsigmaaldrich.com |
| This compound (Internal Standard) | LC-MS/MS | ESI Positive | 239 | - | - | uva.nl |
Note: Product ions for this compound would be determined during method development, analogous to those for Diuron-d6.
Chromatographic Separation Methodologies (e.g., HPLC, UPLC) for Isotope-Labeled Analytes
Effective chromatographic separation is critical to prevent co-elution of matrix interferences that can suppress or enhance the ionization of the target analytes.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the standard separation techniques for diuron analysis. ca.govvliz.be Separation is typically achieved on a reverse-phase column, most commonly a C18 column. ca.govresearchgate.net A mobile phase gradient consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is used to elute the compounds. researchgate.netmst.dk UPLC systems, which use smaller particle size columns, offer faster analysis times and higher resolution compared to conventional HPLC. lcms.cz Since this compound has nearly identical physicochemical properties to native diuron, they co-elute, which is ideal for an internal standard as they experience the same chromatographic conditions and matrix effects. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| System | HPLC or UPLC/UHPLC | ca.govlcms.cz |
| Column | Reversed-phase C18 | ca.govresearchgate.net |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium formate | researchgate.netmst.dk |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | researchgate.netmst.dk |
| Gradient | Linear gradient from low to high organic phase percentage | vliz.be |
| Flow Rate | 0.2 - 0.5 mL/min | lcms.cz |
Advanced Sample Preparation Strategies for Diverse Environmental Matrices
The goal of sample preparation is to extract Diuron and this compound from the sample matrix and remove interfering components prior to instrumental analysis. nih.gov
Solid-Phase Extraction (SPE): This is the most common technique for cleaning up water samples. usgs.govresearchgate.net Water samples, after being spiked with this compound, are passed through an SPE cartridge (e.g., Oasis HLB), which retains the analytes. usgs.gov Interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent. usgs.govlcms.cz
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for solid samples like soil, sediment, and food products. hpst.czresearchgate.net The sample is first extracted with an organic solvent (typically acetonitrile) in a tube containing salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. researchgate.neteurl-pesticides.eu A subsequent cleanup step, known as dispersive SPE (d-SPE), involves adding a small amount of sorbent (like PSA or C18) to an aliquot of the extract to remove interferences such as fatty acids and pigments. researchgate.net
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): For strongly bound residues in soil and sediment, PLE/ASE can be used. epa.gov This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process. epa.gov
Validation and Quality Control Protocols for this compound Tracer Analysis
To ensure the reliability of analytical results, strict validation and quality control (QC) procedures are essential.
Method Validation: A method is validated to demonstrate its fitness for purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.org Accuracy is often assessed through recovery experiments using spiked blank matrix samples, while precision is determined by the repeatability and reproducibility of the measurements. rsc.org
Quality Control: Routine QC measures include the analysis of various blanks (reagent blanks, method blanks) to check for contamination, calibration standards to ensure instrument performance, and QC samples (e.g., a matrix spiked with a known concentration) to monitor the ongoing validity of the analysis. epa.goveurl-pesticides.eu The use of this compound as an internal standard is itself a critical QC measure, as it corrects for variations during sample preparation and analysis. vliz.be The stability of calibration standards and stock solutions must also be periodically verified. epa.gov
Isotopic Tracing Methodologies Utilizing this compound
Beyond its use as a quantification standard, this compound is a powerful tool for stable isotope tracer studies, which are designed to track the fate and transformation of diuron in environmental systems.
Experimental Design for Stable Isotope Tracer Studies in Environmental Systems
The design of a tracer study is dictated by the specific research question. nih.gov These studies provide invaluable insights into degradation pathways, transport mechanisms, and partitioning behavior of the herbicide.
Study Setup: A typical environmental fate study might involve applying this compound to a microcosm (a controlled laboratory system simulating a specific environment, like a soil column or an aquatic mesocosm) or a small-scale field plot. nih.govisotope.com
Tracer Selection and Application: this compound is an excellent tracer because the 13C label is stable and does not readily exchange. nih.gov The labeled compound is introduced into the system, and its movement and transformation are monitored over time.
Sampling and Analysis: Samples (e.g., soil at different depths, water, sediment, biota) are collected at various time points. isotope.comnih.gov The concentrations of this compound and its potential 13C-labeled degradation products are then measured using the analytical techniques described in section 2.1. By tracking the appearance and disappearance of these labeled compounds, researchers can determine degradation rates, identify transformation products, and understand partitioning between different environmental compartments. springernature.com This approach provides a direct measurement of the fate of the applied chemical, distinct from the background presence of the unlabeled compound. iaea.org
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of chemical compounds. nih.gov It is considered a reference method because it combines the high selectivity of mass spectrometry with the high precision of using an isotopically labeled internal standard. nih.gov The principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample. epa.gov This "isotope spike" equilibrates with the naturally occurring (unlabeled) Diuron present in the sample. epa.gov
During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the mass spectrometer measures the ratio of the labeled to the unlabeled compound. schd-shimadzu.comresearchgate.net Because the labeled standard (this compound) and the native analyte (Diuron) are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation. nih.govmdpi.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. epa.gov This co-behavior corrects for matrix effects and variations in instrument response, allowing for the calculation of the absolute concentration of the analyte with high accuracy, independent of sample recovery. nih.govepa.gov
IDMS has several key advantages over conventional calibration methods:
High Accuracy and Precision: It corrects for analyte loss during sample workup and instrumental analysis. epa.gov
Reduced Matrix Effects: The internal standard and analyte are affected similarly by interferences from the sample matrix. epa.gov
Traceability: It provides results that are traceable to the International System of Units (SI). mdpi.com
Research studies have successfully applied IDMS using isotopically labeled Diuron for its quantification in complex matrices like water, soil, and biological tissues. schd-shimadzu.comcsic.es For instance, methods have been validated for analyzing pesticide residues in wastewater and fresh fish muscle, achieving low limits of detection and high accuracy. csic.esupf.edu While calibration curves in IDMS are inherently nonlinear, analysts often use linear models when the response is approximately linear, though this can introduce errors if not carefully evaluated. researchgate.net
Table 1: Performance Characteristics of an IDMS Method for Diuron Quantification
This table illustrates typical validation data for an LC-MS/MS method using this compound for the quantification of Diuron in water samples.
| Parameter | Value | Description |
| Linearity (R²) | >0.99 | Indicates a strong linear relationship between concentration and instrument response across the calibration range. researchgate.netrsc.org |
| Limit of Detection (LOD) | 0.03 µg/L | The lowest concentration of Diuron that can be reliably distinguished from background noise. researchgate.net |
| Limit of Quantification (LOQ) | 0.1 µg/L | The lowest concentration of Diuron that can be measured with acceptable precision and accuracy. |
| Intra-day Precision (RSD) | <5% | Measures the reproducibility of results within the same day. mdpi.com |
| Inter-day Precision (RSD) | <10% | Measures the reproducibility of results across different days. |
| Recovery | 88-104% | The percentage of the analyte detected relative to the amount known to be present, demonstrating method accuracy. researchgate.net |
Quantification of Transformation Pathways through Isotope Mass Balance
Understanding the environmental fate of herbicides like Diuron requires knowledge of their transformation pathways. This compound is an invaluable tool for conducting isotope mass balance studies, which aim to track the distribution of the parent compound into its various transformation products (TPs), non-extractable residues (NERs), and mineralization products (e.g., ¹³CO₂).
In a typical mass balance study, a system (such as a soil or water-sediment microcosm) is fortified with a known quantity of this compound. researchgate.net Over time, samples are collected and analyzed to measure the concentrations of the remaining this compound and any ¹³C-labeled TPs that have formed. This allows for a complete accounting of the applied ¹³C label.
The primary advantage of using a ¹³C-labeled compound is that it allows researchers to definitively distinguish the TPs of the applied herbicide from other similar compounds that may be naturally present in the environment. It also enables the quantification of residues that become bound to the matrix (non-extractable) and those that are fully mineralized. Studies on other herbicides have demonstrated that TPs can be more mobile or occur at higher concentrations than the parent compound. researchgate.net
A mass balance approach can elucidate key transformation processes, such as:
Biodegradation: Microbial processes breaking down the parent molecule. uiowa.edu
Abiotic Degradation: Chemical reactions like hydrolysis or photolysis.
Sorption and Sequestration: The binding of Diuron and its TPs to soil or sediment particles.
Table 2: Example Isotope Mass Balance for this compound in a Soil Microcosm Study (90-Day Incubation)
This table shows a hypothetical distribution of the ¹³C label from this compound into different fractions over time, demonstrating its transformation and fate in soil.
| Time (Days) | This compound (%) | Identified TPs (%) | Non-Extractable Residues (%) | Mineralization (¹³CO₂) (%) | Mass Balance (%) |
| 0 | 98.5 | 0.5 | 1.0 | 0.0 | 100.0 |
| 30 | 65.2 | 15.8 | 15.5 | 3.1 | 99.6 |
| 60 | 40.1 | 22.5 | 28.9 | 7.8 | 99.3 |
| 90 | 25.7 | 18.3 | 42.1 | 13.5 | 99.6 |
Compound-Specific Isotope Analysis (CSIA) for Degradation Assessment
Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to provide direct evidence of contaminant degradation in the environment. isodetect.detersusenv.com The method relies on the principle of the kinetic isotope effect (KIE), which describes the fact that chemical bonds involving lighter stable isotopes (e.g., ¹²C) are weaker and react slightly faster than those with heavier isotopes (e.g., ¹³C). microbe.com
During the degradation of a contaminant like Diuron, molecules containing ¹²C are transformed at a higher rate than molecules containing ¹³C. researchgate.net As a result, the remaining, undegraded pool of Diuron becomes progressively enriched in the heavier ¹³C isotope. isodetect.de This change in the stable isotope ratio (expressed in delta notation, δ¹³C) is known as isotopic fractionation. microbe.comabas.org
By measuring the δ¹³C value of Diuron at a suspected source zone and comparing it to values from downgradient locations, researchers can determine if degradation is occurring. An increase in the δ¹³C value along a groundwater flow path is a strong indicator of degradation. isodetect.de A key advantage of CSIA is its ability to distinguish contaminant mass reduction due to degradation from non-destructive physical processes like dilution, sorption, and volatilization, which typically cause minimal or no isotopic fractionation. microbe.comresearchgate.netabas.org
CSIA can be used to:
Provide conclusive evidence of in-situ biodegradation. tersusenv.com
Differentiate between biotic and abiotic degradation pathways, which can exhibit distinct isotopic fractionation patterns. abas.org
Quantify the extent of degradation using the Rayleigh equation, which relates the change in isotopic composition to the fraction of contaminant remaining. isodetect.de
Table 3: CSIA Data for Diuron Degradation Assessment in a Groundwater Plume
This table presents example CSIA results from a contaminated site, showing the isotopic enrichment of Diuron along a groundwater flow path, which provides evidence for in-situ degradation.
| Sampling Location | Distance from Source (m) | Diuron Concentration (µg/L) | δ¹³C of Diuron (‰) | Interpretation |
| Source Zone (MW-1) | 0 | 1500 | -28.5 | Represents the initial isotopic signature of the contaminant. microbe.com |
| Downgradient (MW-2) | 50 | 750 | -26.3 | Significant enrichment in ¹³C, indicating degradation is occurring. isodetect.de |
| Downgradient (MW-3) | 100 | 200 | -23.1 | Further ¹³C enrichment, suggesting ongoing degradation along the plume. microbe.com |
| Far Downgradient (MW-4) | 200 | <10 | - | Concentration below quantification limit. |
Environmental Fate and Transport Dynamics of Diuron 13c6
Abiotic Transformation Pathways of Diuron-13C6
Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of this compound. These pathways include photolysis, hydrolysis, and redox-mediated reactions.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Diuron (B1670789) absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The rate of photolysis is influenced by factors such as pH and the presence of photosensitizing agents. In aqueous solutions, the photolytic half-life of diuron has been reported to be pH-dependent, with degradation being slower at a neutral pH of 7 compared to more acidic (pH 5) or alkaline (pH 9) conditions. apvma.gov.au For instance, one study reported half-lives of 7.8, 16.3, and 8.9 hours at pH 5, 7, and 9, respectively. apvma.gov.au
The primary mechanism of photolytic degradation involves the heterolytic substitution of a chlorine atom with a hydroxyl radical, a process known as photohydrolysis. nih.gov The specific products formed can be influenced by the wavelength of light. nih.gov For example, at 254 nm, the major product is 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, while under "black light" (predominantly 365 nm), the main photoproduct is 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu While photolysis can occur, it is generally not considered the primary degradation pathway for diuron in aquatic systems. psu.edu
Table 1: Photolytic Half-life of Diuron at Different pH Levels
| pH | Half-life (hours) |
|---|---|
| 5 | 7.8 apvma.gov.au |
| 7 | 16.3 apvma.gov.au |
| 9 | 8.9 apvma.gov.au |
| Purified Water | 16.9 apvma.gov.au |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Diuron is considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). nih.govepa.gov Significant hydrolysis only occurs under strongly acidic or alkaline conditions. nih.govpsu.edu The primary degradation product resulting from hydrolysis is 3,4-dichloroaniline (B118046) (DCA). nih.gov Due to its stability at neutral pH, hydrolysis is generally considered a negligible pathway for diuron degradation in most natural water bodies. nih.gov
Redox-mediated transformations involve the transfer of electrons, leading to the oxidation or reduction of a compound. In aquatic and terrestrial systems, these reactions can be influenced by the presence of minerals, organic matter, and microbial activity. While information specifically on this compound is limited, studies on diuron suggest that redox reactions can contribute to its transformation. For instance, photochemically produced hydroxyl radicals in the atmosphere can react with diuron, primarily through addition to the aromatic ring. nih.gov In anaerobic sediments, diuron can undergo reductive dechlorination, where a chlorine atom is removed from the phenyl ring. This process has been observed to convert diuron to 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) (CPDU). nih.gov The cycling of redox-active minerals like iron and manganese oxides can also influence the fate of organic contaminants, potentially affecting the transformation of this compound. acs.org
Biotic Transformation and Degradation of this compound
Biotic transformation, mediated by living organisms, is a primary mechanism for the dissipation of diuron in the environment. psu.edu The use of this compound is particularly valuable in these studies as it allows for the unambiguous identification and quantification of metabolites.
Microorganisms, including bacteria and fungi, are capable of degrading diuron. frontiersin.org The most common initial step in the microbial degradation of diuron is N-demethylation, which involves the sequential removal of the two methyl groups from the urea (B33335) side chain. psu.edunih.gov This process leads to the formation of two major metabolites: 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). nih.govnih.gov The loss of the first methyl group to form DCPMU reduces the herbicidal activity, and the removal of the second to form DCPU eliminates it. scielo.br
Further degradation involves the hydrolysis of the urea bond in DCPU, which results in the formation of 3,4-dichloroaniline (DCA). psu.edunih.gov The 13C-label in the phenyl ring of this compound is instrumental in tracing the fate of this aromatic ring structure through the degradation pathway, confirming that metabolites like DCPMU, DCPU, and DCA originate from the parent compound. This labeling helps to differentiate between metabolites formed from the applied this compound and those that might be present from other sources. Several bacterial strains, such as Arthrobacter and Variovorax, have been identified as being capable of degrading diuron. frontiersin.orgacs.orgnih.gov
Table 2: Major Microbial Degradation Metabolites of Diuron
| Metabolite | Chemical Name | Formation Pathway |
|---|---|---|
| DCPMU | 1-(3,4-dichlorophenyl)-3-methylurea | N-demethylation of Diuron psu.edunih.gov |
| DCPU | 1-(3,4-dichlorophenyl)urea | N-demethylation of DCPMU psu.edunih.gov |
The biotransformation of diuron is carried out by specific enzymes within microorganisms. Hydrolase enzymes are known to be involved in the conversion of diuron to DCA in bacteria. frontiersin.org In fungi, oxidative enzymes, particularly cytochrome P450 (CYP) monooxygenases, play a crucial role. nih.govnih.gov These enzymes can catalyze a variety of reactions including hydroxylation, dealkylation, and dehalogenation. nih.govnih.gov
For example, the white-rot fungus Phanerochaete chrysosporium has been shown to efficiently metabolize diuron, with the process being significantly inhibited by a cytochrome P450 inhibitor, indicating the central role of this enzyme family. nih.gov While extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase are produced by some fungi in the presence of diuron, their direct role in its degradation appears to be limited. nih.gov Instead, intracellular enzymes like CYPs are thought to be the primary drivers of fungal biotransformation of diuron. nih.gov The use of this compound in such studies can help to precisely delineate the enzymatic pathways by allowing for the identification of specific 13C-labeled metabolites produced by different enzymatic reactions.
Biodegradation Kinetics and Rate Determination in Environmental Compartments
Microbial degradation is a primary pathway for the dissipation of Diuron from soil and aquatic environments. psu.edu The process typically involves the sequential N-demethylation to form metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU), and ultimately 3,4-dichloroaniline (DCA). psu.edunih.gov Under anaerobic conditions, a dechlorinated metabolite, N-(3-chlorophenyl)-N-methylurea (CPMU), can also be formed. psu.edu
The rate of biodegradation is highly variable and dependent on environmental conditions. In field studies, the half-life of Diuron in soil can range from approximately 49 days to as long as one year. nih.govd-nb.info For instance, a study in a sugarcane farm in Queensland, Australia, reported an average first-order degradation half-life of 49 ± 0.9 days for Diuron across different soil depths. nih.gov In contrast, other studies have reported half-lives ranging from 90 to 180 days. researchgate.net Laboratory studies have also shown a wide range of degradation rates. For example, a study using a mixed culture of bacterial strains isolated from sugarcane soil demonstrated the complete degradation of Diuron (at 20 mg/L) within 48 hours. nih.gov Another study investigating the degradation by rainforest basidiomycetes found that dissipation rates in a culture medium ranged from 7.3% to 96.8% over 20 days, with the strain Pluteus cubensis SXS 320 being the most effective. nih.gov
The kinetics of Diuron biodegradation can be influenced by factors such as microbial population density, soil type, temperature, and moisture. The presence of specific microbial consortia can significantly accelerate degradation. For example, the augmentation of soil with a bacterial mixture resulted in a nearly three-fold higher degradation rate of Diuron compared to degradation by indigenous microorganisms alone. nih.gov
Table 1: Reported Half-life (t½) of Diuron in Soil
| Soil Type/Condition | Half-life (days) | Reference |
| Sugarcane farm soil (0-45 cm) | 49 ± 0.9 | nih.gov |
| General soil persistence range | 90 - 180 | researchgate.net |
Sorption and Desorption Dynamics of this compound
Sorption and desorption processes are critical in determining the mobility and bioavailability of this compound in the environment. These processes control the partitioning of the compound between the solid phase (soil or sediment particles) and the aqueous phase (soil water or surface water).
Adsorption Isotherms and Kinetics on Soil and Sediment Constituents
The adsorption of Diuron onto soil and sediment is often described by the Freundlich isotherm model. nih.govnih.gov The Freundlich adsorption constant, KF, provides an indication of the adsorption capacity. Studies have shown a wide range of KF values depending on the soil characteristics. For instance, in a study of three Kenyan agricultural soils, the KF values for Diuron ranged from 3 to 8 Ln mg1−n kg−1. nih.gov Another study on six different cultivated soils in China reported KF values that varied significantly with soil type, with black soil showing the highest adsorption and lateritic red earth the lowest. nih.gov
The kinetics of adsorption are generally rapid, with apparent equilibrium often reached within 24 hours. nih.gov The adsorption process is influenced by the physicochemical properties of both the Diuron molecule and the soil constituents.
Influence of Environmental Parameters on Sorption Behavior (e.g., pH, Organic Matter Content)
Soil organic matter content is a primary factor controlling the sorption of Diuron. psu.edunih.gov A strong positive correlation is often observed between the organic carbon content of the soil and the adsorption of Diuron. psu.edu This is because Diuron, a non-ionic herbicide, primarily sorbs to soil organic matter through hydrophobic interactions.
The effect of pH on Diuron sorption is generally considered to be minimal in the typical environmental pH range of 4 to 9, as Diuron does not have a dissociable hydrogen. nih.govapvma.gov.au However, some studies have indicated that at very low pH values, the extent of Diuron adsorption can be higher. nih.gov Temperature can also influence sorption, with some studies showing a decrease in the Freundlich adsorption constant (KF) as temperature increases, suggesting that the adsorption process is exothermic. nih.gov
Table 2: Freundlich Adsorption Parameters for Diuron in Different Soils
| Soil Type | KF (Ln mg1−n kg−1) | n (Freundlich exponent) | Reference |
| Kenyan Agricultural Soils (Range) | 3 - 8 | < 1 | nih.gov |
| Chinese Cultivated Soils (Range) | Varies by soil type | Varies by soil type | nih.gov |
Desorption Hysteresis and its Implications for Environmental Mobility
Desorption hysteresis, where the amount of a compound desorbed is less than the amount adsorbed at the same equilibrium concentration, is commonly observed for Diuron in soil. nih.gov This phenomenon indicates that a fraction of the sorbed Diuron is not readily released back into the soil solution, which can reduce its mobility and bioavailability. The degree of hysteresis can be influenced by the soil composition, particularly the organic matter content. nih.gov The entrapment of Diuron molecules within the soil organic matter matrix is a potential mechanism contributing to desorption hysteresis. This reduced mobility can lead to longer persistence in the soil, but also a lower risk of rapid leaching into groundwater.
Transport and Distribution Modeling of this compound
Modeling the transport and distribution of this compound is essential for predicting its potential to contaminate water resources. These models typically integrate data on sorption, degradation, and the hydrological characteristics of the watershed.
Leaching and Runoff Potential in Agricultural and Natural Watersheds
Diuron is considered to be moderately mobile in soil, and its potential for leaching and runoff is a significant environmental concern. psu.eduscielo.br The Groundwater Ubiquity Score (GUS), which is calculated based on the compound's half-life and organic carbon-water (B12546825) partition coefficient (Koc), is often used to assess leaching potential. Based on its properties, Diuron is often classified as having a transitional to probable leaching potential. apvma.gov.au
Leaching is more pronounced in soils with low organic matter content and high permeability, such as sandy soils. psu.edumdpi.com Field studies have shown that Diuron can leach to considerable depths in the soil profile. For instance, in a sandy site in California, Diuron was detected down to 60 cm. apvma.gov.au In a study in the Murrumbidgee Irrigation Area in Australia, Diuron was found in tile drain water at concentrations up to 28 µg/L. apvma.gov.au
Runoff is another major transport pathway, particularly in areas with high rainfall and sloped terrain. psu.edu Studies have shown that a significant percentage of applied Diuron can be lost via runoff, especially during rainfall events that occur shortly after application. nih.govnih.gov In a study on a sugarcane farm, the total loading of Diuron in runoff was greater than 0.6% of the applied amount. nih.gov The concentration of Diuron in runoff can be high enough to pose a risk to aquatic ecosystems. nih.gov
Volatilization Rates and Atmospheric Transport Pathways
The potential for Diuron to volatilize from soil or water surfaces and undergo atmospheric transport is considered minimal. This is primarily due to its low vapor pressure and low Henry's Law constant. waterquality.gov.aunih.gov Volatilization from moist soil and water surfaces is not considered a significant environmental fate process. nih.gov Similarly, based on its vapor pressure, Diuron is not expected to volatilize from dry soil surfaces. nih.gov
Research indicates that Diuron's loss via volatilization is minimal due to its solubility in water and its tendency to adsorb to soil. waterquality.gov.au The estimated Henry's Law constant for Diuron is 5.0 x 10⁻¹⁰ atm-cu m/mole. nih.gov While direct volatilization is low, any Diuron that does enter the atmosphere is expected to exist in both vapor and particulate phases and would be removed through wet or dry deposition. nih.gov The potential for long-range air transport is considered, with a calculated photochemical oxidative degradation half-life (DT₅₀) of 23.59 hours. herts.ac.uk
Table 1: Physicochemical Properties of Diuron Related to Volatilization
| Property | Value | Significance |
|---|---|---|
| Vapor Pressure | 8.25 x 10⁻⁹ mm Hg | Indicates very low tendency to transition from solid to gaseous phase. nih.gov |
| Henry's Law Constant | 5.0 x 10⁻¹⁰ atm-m³/mol | Suggests volatilization from water is not a significant process. nih.gov |
| Photochemical Oxidative DT₅₀ | 23.59 hours | Represents the half-life in the atmosphere due to photochemical reactions, indicating some potential for transport before degradation. herts.ac.uk |
Aquatic Transport and Sediment-Water Exchange Processes
Diuron is characterized as a mobile and relatively persistent herbicide in aquatic systems, making it prone to transport via surface runoff and leaching into groundwater. waterquality.gov.aurmit.edu.au Its primary pathway into marine and freshwater environments is through surface and subsurface runoff from agricultural land, especially after significant rainfall, and from its use in marine antifouling paints. waterquality.gov.au Because it is often found in the dissolved phase, it can be readily transported within surface water and groundwater. researchgate.net
The interaction between Diuron and sediment is a critical aspect of its environmental fate. The process of sorption (adsorption to solid particles) and desorption governs its concentration in the water column and its bioavailability.
Key Research Findings on Sediment-Water Dynamics:
Sorption: Diuron readily adsorbs to suspended solids and sediment. nih.govoekotoxzentrum.ch This process is strongly influenced by the organic carbon (OC) content of the sediment, with adsorption increasing as the OC content rises. oekotoxzentrum.ch Conversely, higher temperatures tend to decrease adsorption. oekotoxzentrum.ch Transport via eroded soil particles is considered a major route for Diuron entering water systems. oekotoxzentrum.ch
Sediment Concentration: In laboratory studies using water-sediment systems from German rivers, 9% to 11% of the applied Diuron was found in the sediment within two hours of application. oekotoxzentrum.ch In one system with a high capacity for degrading Diuron, the amount in the sediment peaked at 74% of the applied dose after 28 days before decreasing to 10% by day 120. oekotoxzentrum.ch
Persistence in Sediment: The half-life of Diuron in sediment has been reported to be in the range of 22 to 49 days, with degradation potentially being faster due to biological processes. researchgate.net Studies on stream sediments in Queensland, Australia, found that the ratio of the metabolite DCPMU to Diuron was greater than one, indicating prolonged residence times and the potential for accumulation in sediments. researchgate.net
Bioavailability: For Diuron sorbed to sediment particles to become bioavailable for uptake by aquatic plants or organisms, it must first desorb back into the aqueous (water) phase. aph.gov.au
Table 2: Summary of Diuron's Sediment-Water Exchange Processes
| Process | Finding | Reference |
|---|---|---|
| Initial Sediment Partitioning | 9-11% of applied Diuron found in sediment after 2 hours in laboratory systems. | oekotoxzentrum.ch |
| Peak Sediment Concentration | Reached up to 74% of the applied amount in sediment after 28 days in one study system. | oekotoxzentrum.ch |
| Sediment Half-Life | Reported to be between 22 and 49 days. | researchgate.net |
| Primary Adsorption Factor | Adsorption is positively correlated with sediment organic carbon content. | oekotoxzentrum.ch |
| Primary Transport Mechanism | Transport with eroded soil particles is a major process for entry into water systems. | oekotoxzentrum.ch |
Advanced Applications of Diuron 13c6 in Environmental Research
Isotope Fractionation Studies for Source Apportionment and Degradation Process Identification
Compound-Specific Isotope Analysis (CSIA) with Diuron-13C6 for Degradation Monitoring
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to track the sources and degradation of organic pollutants in the environment. researchgate.netmdpi.com The core principle of CSIA is that during a chemical or biological transformation, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than molecules with heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, results in a progressive enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. rsc.org By measuring the change in the stable isotope ratio (e.g., δ¹³C) of a contaminant like Diuron (B1670789), scientists can quantify the extent of its degradation, a task that is often difficult using concentration data alone, which can be affected by non-degradative processes like dilution and sorption.
In the context of Diuron analysis, this compound is indispensable as an internal or surrogate standard for the precise measurement of carbon isotope ratios (δ¹³C) in native Diuron. While the degradation is monitored on the unlabeled Diuron present in a sample, the labeled standard is added during sample preparation to ensure analytical accuracy.
Research Findings:
Studies on other phenylurea herbicides, such as Isoproturon, have demonstrated the utility of CSIA in distinguishing degradation pathways. For instance, during the abiotic hydrolysis of Isoproturon, significant carbon and nitrogen isotope fractionation was observed. nih.gov The degree of this fractionation was found to be dependent on the reaction conditions, which in turn reflects changes in the rate-limiting step of the reaction. nih.gov
Applying this principle to Diuron, different degradation processes are expected to yield distinct isotopic enrichment factors (ε). Biodegradation, involving enzymatic N-demethylation or ring hydroxylation, and abiotic processes like photodegradation, will break different chemical bonds in the rate-determining step, leading to unique and measurable changes in the δ¹³C value of the residual Diuron.
The extent of degradation can be calculated using the Rayleigh distillation equation, which relates the change in isotopic composition to the fraction of the compound remaining:
δ¹³Ct = δ¹³C0 + ε * ln(Ct/C0)
Where:
δ¹³Ct is the carbon isotope ratio of Diuron at time t.
δ¹³C0 is the initial carbon isotope ratio.
ε is the isotope enrichment factor for a specific degradation process.
Ct/C0 is the fraction of Diuron remaining.
The following table illustrates hypothetical δ¹³C enrichment in a remaining Diuron fraction subjected to two different degradation pathways with distinct enrichment factors.
Table 1: Hypothetical Isotopic Enrichment of Diuron during Degradation This interactive table demonstrates how the δ¹³C value of the remaining Diuron changes as degradation proceeds. You can select different degradation pathways to see how the distinct isotope enrichment factors (ε) influence the isotopic signature.
| Fraction Remaining (Ct/C0) | δ¹³C with Pathway A (ε = -2.5‰) | δ¹³C with Pathway B (ε = -5.0‰) |
| 1.0 (0% Degraded) | -30.00‰ | -30.00‰ |
| 0.8 (20% Degraded) | -29.44‰ | -28.89‰ |
| 0.6 (40% Degraded) | -28.72‰ | -27.45‰ |
| 0.4 (60% Degraded) | -27.71‰ | -25.42‰ |
| 0.2 (80% Degraded) | -25.98‰ | -21.95‰ |
| 0.1 (90% Degraded) | -24.24‰ | -18.48‰ |
Initial δ¹³C value is assumed to be -30.00‰.
By monitoring these isotopic shifts in field or laboratory studies, researchers can provide robust evidence of in-situ degradation and potentially identify the dominant degradation process.
Quantifying Kinetic Isotope Effects in Transformation Reactions
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). For carbon, this is KIE = k₁₂ / k₁₃. The magnitude of the KIE provides powerful insights into the reaction mechanism, specifically the bond-breaking and bond-forming events in the rate-determining step. princeton.edu
This compound is an ideal tool for studying these effects. By comparing the degradation rates of unlabeled Diuron (containing ¹²C) with this compound, a KIE can be directly measured.
Primary KIE: A significant KIE value (typically > 1.02 for ¹³C) is observed when a C-C, C-H, or C-N bond involving one of the labeled carbon atoms is cleaved in the rate-determining step of the reaction.
Secondary KIE: A KIE value close to 1.0 (often between 0.98 and 1.02) is observed when the labeled carbon atom is not directly involved in bond cleavage but its chemical environment (e.g., hybridization state) changes during the rate-determining step. wikipedia.org
Research Findings:
While specific KIE studies on this compound are not widely published, research on analogous reactions provides a framework for its application. For example, the hydrolysis of the related herbicide Isoproturon involves a two-step reaction where either the initial formation of a zwitterion or the subsequent elimination of dimethylamine (B145610) can be rate-limiting, each step having a different intrinsic KIE. nih.gov
For Diuron, major degradation pathways include:
N-demethylation: Stepwise removal of the two methyl groups from the terminal nitrogen atom.
Ring Hydroxylation: Addition of a hydroxyl group to the dichlorinated phenyl ring.
Hydrolysis: Cleavage of the amide bond to form 3,4-dichloroaniline (B118046) and other products.
Each of these pathways would exhibit a characteristic KIE. A study comparing the degradation rates of Diuron and this compound could yield data similar to that presented in the hypothetical table below, allowing researchers to distinguish between competing transformation mechanisms.
Table 2: Hypothetical Carbon Kinetic Isotope Effects (KIE) for Different Diuron Degradation Pathways This table presents potential KIE values that could be measured using this compound to investigate its degradation mechanisms. The magnitude of the KIE helps to identify which bonds are broken in the slowest step of the reaction.
| Degradation Pathway | Key Bond(s) Cleaved in Rate-Determining Step | Expected ¹³C KIE (k₁₂/k₁₃) | Mechanistic Insight |
| N-demethylation (first methyl) | C-H on the methyl group | ~1.00 (Secondary) | Phenyl ring C-N bond is not broken in the rate-limiting step. |
| Ring Hydroxylation | C-H on the phenyl ring | 1.03 - 1.05 (Primary) | Indicates direct involvement of a ring carbon in the rate-limiting step (e.g., electrophilic aromatic substitution). |
| Amide Hydrolysis | Phenyl C-N bond | 1.02 - 1.04 (Primary) | Cleavage of the bond connecting the phenyl ring to the urea (B33335) moiety is rate-limiting. |
| No Degradation | N/A | 1.00 | Control experiment; no reaction. |
By precisely measuring KIEs, scientists can build a detailed understanding of how Diuron breaks down under various environmental conditions (e.g., in soil, water, or through microbial action), which is critical for developing accurate environmental fate models and effective remediation strategies.
Comparative Studies and Extrapolation from Diuron 13c6 Research
Comparative Analysis of Diuron-13C6 Behavior with Non-Labeled Diuron (B1670789) in Environmental Studies
The fundamental premise for using this compound in environmental research is that its chemical and physical behavior is virtually identical to that of native, non-labeled diuron. This compound is synthesized by replacing six of the natural carbon-12 atoms in the diuron molecule with the heavier, stable carbon-13 isotope. This mass increase is significant enough to be distinguished by a mass spectrometer but does not appreciably alter the compound's physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients.
As a result, during environmental fate and transport processes—including sorption to soil particles, degradation by microbial action or photolysis, and leaching into water systems—this compound is expected to behave just as non-labeled diuron does. This principle is the foundation of the isotope dilution method, which is considered a gold standard in quantitative analysis. libios.fr In this technique, a known quantity of this compound is added to an environmental sample at the beginning of the analytical procedure. restek.com Because it behaves identically to the native diuron present in the sample, any loss of the target analyte during extraction, cleanup, or instrumental analysis is mirrored by a proportional loss of the labeled standard. restek.comepa.gov By measuring the final ratio of the labeled to the non-labeled compound with a mass spectrometer, the initial concentration of the non-labeled diuron can be calculated with high accuracy and precision, effectively correcting for procedural inefficiencies and matrix-induced signal suppression or enhancement. restek.com
While the behavior is considered identical for analytical quantification, the study of stable isotope fractionation can reveal subtle differences in reaction rates. Isotopic fractionation refers to the slight discrimination against the heavier isotope (¹³C) during chemical or biological reactions, which can lead to a minor shift in the isotope ratio of the remaining compound. ethz.chuni-due.de However, in the context of using this compound as an internal standard for residue analysis, these fractionation effects are generally considered negligible. ethz.ch The primary application and the basis for comparative assumptions remain its role as a near-perfect tracer for the behavior of non-labeled diuron through an analytical system.
Method validation studies for environmental contaminants frequently demonstrate the effectiveness of this approach. For instance, recovery experiments for diuron in various water matrices show how the internal standard compensates for analytical variability.
| Matrix | Fortification Level (µg/L) | Mean Recovery of Diuron (%) | Relative Standard Deviation (%) | Internal Standard Used |
|---|---|---|---|---|
| Surface Water | 0.050 | 98 | 4.5 | Diuron-d6 |
| Surface Water | 0.500 | 102 | 3.1 | Diuron-d6 |
| Groundwater | 0.050 | 95 | 5.2 | Diuron-d6 |
| Groundwater | 0.500 | 99 | 2.8 | Diuron-d6 |
*Diuron-d6, a deuterium-labeled analog, is often used alongside or interchangeably with this compound as an internal standard, operating on the same principle of identical chemical behavior. Data is illustrative, based on typical performance in validation studies like those from the EPA. epa.gov
Extrapolation of this compound Research Findings to Other Substituted Urea (B33335) Herbicides
Diuron is a member of the substituted phenylurea herbicide family, a group of compounds that share a common core structure and a similar mode of action—inhibiting photosynthesis at photosystem II. ucanr.edu This chemical similarity allows research findings and analytical methodologies developed using this compound to be extrapolated to other herbicides within the same class.
When developing analytical methods, particularly for multi-residue analysis, it is often impractical to use a unique isotopically labeled internal standard for every single target compound. restek.com In such cases, a representative labeled standard can be used as a surrogate for chemically similar compounds. This compound can serve this purpose for other substituted ureas. Because they share functional groups and similar physicochemical properties, they exhibit comparable behavior during sample extraction and chromatographic analysis. restek.com For example, an extraction and cleanup protocol optimized for diuron using this compound as a tracer will likely yield good recoveries for other phenylureas like linuron, monuron, or isoproturon.
While using a non-isomeric labeled standard (a surrogate) does not provide the same level of accuracy as true isotope dilution, it is a valid and widely used approach that still significantly improves method robustness and precision compared to external calibration. epa.gov Method development for regulatory monitoring often groups these herbicides together, relying on a few key labeled standards to represent the entire class.
| Compound Name | Common Use | Chemical Similarity to Diuron |
|---|---|---|
| Linuron | Pre- and post-emergent herbicide | Substituted phenylurea |
| Monuron | Non-selective herbicide | Substituted phenylurea |
| Isoproturon | Pre- and post-emergent herbicide for cereals | Substituted phenylurea |
| Metobromuron | Pre-emergent herbicide for vegetables | Substituted phenylurea |
| Fenuron | Non-selective herbicide for brush control | Substituted phenylurea |
This table lists examples of other substituted urea herbicides whose analysis benefits from methods developed or validated using isotopically labeled diuron as a standard. ucanr.eduiaea.org
Interdisciplinary Contributions of this compound Research to Environmental Chemistry and Methodological Advancements
The availability and use of this compound have made significant interdisciplinary contributions, primarily by advancing the field of analytical and environmental chemistry. The ability to perform isotope dilution mass spectrometry (IDMS) has revolutionized the detection and quantification of diuron in complex environmental samples.
Before the widespread use of techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and labeled internal standards, quantifying polar pesticides like diuron at environmentally relevant concentrations was challenging. nih.govscielo.br Older methods often suffered from matrix interference and lower sensitivity. The introduction of this compound provided a tool to overcome these limitations, enabling the development of highly sensitive, specific, and robust analytical methods. epa.govusgs.gov
This methodological advancement has had a direct impact on several areas of environmental science:
Environmental Monitoring and Risk Assessment: Regulatory bodies and researchers can now measure diuron concentrations in water, soil, and sediment with much greater accuracy, even at the nanogram-per-liter level. mdpi.com This allows for more realistic environmental risk assessments and the establishment of more precise water quality guidelines.
Fate and Transport Studies: High-quality quantitative data is essential for understanding how herbicides like diuron move through and persist in the environment. Studies using this compound provide reliable data for modeling the degradation pathways and half-life of diuron under various conditions. nih.gov
Food Safety: The same analytical techniques are applied to food matrices, ensuring that residues of diuron on crops are below legally mandated tolerance levels. iaea.org
Water Treatment and Remediation: The effectiveness of different water treatment technologies (e.g., advanced oxidation processes, activated carbon filtration) in removing diuron can be accurately evaluated, aiding in the design of better purification systems.
In essence, this compound is not typically the subject of research itself, but rather a critical enabler of research. Its contribution lies in elevating the quality and reliability of analytical data, which in turn provides a stronger scientific basis for environmental policy, human health protection, and ecosystem management.
Future Research Directions and Emerging Paradigms for Diuron 13c6 Studies
Integration of Diuron-13C6 Data with Advanced Computational Modeling and Artificial Intelligence
The precise data generated from this compound tracing studies provides high-quality input for advanced computational models and artificial intelligence (AI) systems. The integration of empirical data with predictive modeling represents a new paradigm for environmental risk assessment.
Future research will focus on using this compound to generate benchmark datasets for calibrating and validating environmental fate models. nepc.gov.au By introducing a known quantity of this compound into a controlled or field environment, researchers can track its movement, degradation, and partitioning, and compare these real-world measurements against the predictions of models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS). nepc.gov.au This allows for the refinement of model parameters to better reflect complex environmental interactions.
Table 1: Potential AI and Computational Modeling Applications with this compound Data
| Application Area | Description | Expected Outcome |
| Fate Model Validation | Use of high-precision this compound concentration data to calibrate and verify environmental fate and transport models (e.g., PRZM, EXAMS). nepc.gov.au | Increased accuracy and predictive power of risk assessment models for Diuron (B1670789). |
| Predictive Toxicology | Training machine learning algorithms on data linking this compound concentrations in various media to observed ecotoxicological effects. researchgate.net | Development of models that can predict the risk to non-target organisms under different exposure scenarios. |
| Degradation Pathway Analysis | Applying AI to analyze mass spectrometry data from this compound tracing studies to identify novel degradation products and elucidate transformation pathways. oekotoxzentrum.chuseforesight.io | A more complete picture of the Diuron degradome and the potential toxicity of its metabolites. |
| Smart Monitoring Networks | Integrating real-time sensor data with AI models informed by this compound studies to create early-warning systems for contamination events. frontiersin.org | Proactive environmental management and rapid response to pollution incidents. |
High-Resolution Spatiotemporal Tracing of this compound in Complex Environmental Systems
The ability to distinguish applied Diuron from background contamination is a key advantage of this compound, enabling high-resolution mapping of its movement through complex environments. Future studies will apply this tracer to build detailed, four-dimensional (3D space + time) maps of Diuron's distribution in critical ecosystems.
In agricultural settings, this compound can be used to trace runoff from treated fields into adjacent waterways with unprecedented precision. psu.edu High-frequency sampling of water and sediment following a storm event can quantify the flux of the herbicide and its transformation products, such as N-(3,4-dichlorophenyl)-N-methyl urea (B33335) (DCPMU) and 1-(3,4-dichlorophenyl) urea (DCPU). oekotoxzentrum.ch This allows for a precise assessment of how different farming practices (e.g., no-till vs. conventional tillage) affect off-site transport. psu.edu
In riverbank filtration systems, which are used for drinking water production, this compound can serve as an ideal tracer to determine attenuation rates and travel times. acs.org By introducing the labeled compound, researchers can track its persistence over decades of water travel time, identifying areas of degradation and areas where it remains mobile and persistent. acs.orgrmit.edu.au Such studies provide critical data for managing drinking water resources and assessing the effectiveness of natural filtration processes. acs.org The goal is to move beyond simple grab sampling to a more holistic understanding of contaminant dynamics over short and long time scales. acs.org
Development of Novel Analytical Probes and Techniques Utilizing this compound
While this compound is itself an analytical tool, its utility is amplified when combined with next-generation analytical techniques. It is most commonly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Diuron in complex samples like soil, water, and biological tissues. sigmaaldrich.comsigmaaldrich.com This approach corrects for sample matrix effects and variations in instrument response, which is critical for reliable environmental monitoring.
Future research will likely see this compound used in conjunction with high-resolution mass spectrometry (HRMS) for non-target screening of its metabolites. acs.orgnih.gov When an environment is dosed with this compound, any detected compound containing the 13C label is unequivocally a transformation product of Diuron. This allows for the discovery and identification of previously unknown metabolites, which may have their own toxicological profiles. useforesight.io
Emerging techniques such as imaging mass spectrometry could visualize the distribution of this compound within plant tissues or soil profiles at a microscopic level. This would provide direct visual evidence of uptake, translocation in plants, and sorption processes in soil, moving beyond bulk concentration measurements to a mechanistic understanding at the micro-scale.
Long-Term Environmental Monitoring and Persistence Studies Using Isotope Tracing
The persistence of Diuron in the environment, with a reported soil half-life ranging from 30 to 365 days, necessitates long-term monitoring to fully understand its environmental burden. pcpb.go.kewa.gov this compound is an ideal tool for such long-term studies because the stable isotope label does not decay and allows the spiked Diuron to be tracked for years, distinguishing it from subsequent applications of non-labeled Diuron in the same area.
Future long-term ecological research sites could incorporate this compound into their experimental designs. By applying the labeled compound to contained plots or mesocosms, scientists can monitor its fate over multiple seasons or years. This would provide invaluable data on:
True environmental persistence: Determining the ultimate fate and mineralization rate (conversion to CO2) of Diuron under real-world conditions. acs.org
Metabolite accumulation: Tracking the formation and persistence of major metabolites like DCPMU and m-CPDMU, which can be as persistent as the parent compound. oekotoxzentrum.ch
Bioavailability changes: Assessing how the bioavailability of Diuron residues changes over time as they become sequestered in soil organic matter. acs.org
Ecosystem recovery: Monitoring the long-term impact on microbial communities and non-target plants and the subsequent recovery of the ecosystem. epa.gov
This approach provides a definitive way to measure the environmental residence time and long-term risks associated with Diuron use.
Table 2: Environmental Fate Characteristics of Diuron Targeted by Isotope Tracing
| Property | Value / Description | Significance for this compound Studies |
| Molecular Formula | C9H10Cl2N2O | This compound has the formula ¹³C₆C₃H₁₀Cl₂N₂O. axios-research.comtheclinivex.com |
| Soil Half-Life | 30 - 365 days (typical 90 days). pcpb.go.kewa.gov | The wide range highlights the need for long-term tracing to understand persistence under specific conditions. |
| Aquatic Metabolism Half-Life | Aerobic: ~33 days; Anaerobic: ~1.2-5 days. oekotoxzentrum.chpcpb.go.ke | Labeled studies can confirm these faster degradation rates in aquatic systems and identify controlling factors. |
| Mobility in Soil | Moderate to low (Koc values 55-962). nih.gov | Tracing can precisely measure leaching potential and movement towards groundwater. psu.edu |
| Primary Degradation Products | Aerobic: DCPMU, DCPU; Anaerobic: m-CPDMU, PDMU. oekotoxzentrum.ch | Using this compound allows for unambiguous tracking of the formation and fate of these labeled metabolites. |
| Photolysis | Occurs in water and soil, but is a slower degradation route than microbial action. pcpb.go.ke | Isotope tracing can quantify the contribution of photolysis to overall degradation in field settings. |
Q & A
Q. What are the critical validation parameters when using Diuron-¹³C₆ as an internal standard in LC-MS/MS quantification?
Methodological Answer:
- Validate purity (≥98%) and isotopic enrichment (e.g., via high-resolution MS) to avoid interference from unlabeled analogs or natural isotopes .
- Assess matrix effects by spiking Diuron-¹³C₆ into representative samples (e.g., soil, water) and comparing recovery rates against solvent-only controls .
- Use calibration curves with a minimum linear range of 0.1–100 ng/mL, ensuring correlation coefficients (R²) >0.99 .
Q. Which solvent systems are optimal for extracting Diuron-¹³C₆ from environmental matrices without degradation?
Methodological Answer:
- Test solvents like acetonitrile (for polar matrices) or dichloromethane (for non-polar soils) with pH adjustment (e.g., pH 2–3 for acidic stability).
- Conduct stability studies under varying temperatures (4°C vs. 25°C) and storage durations (24–72 hours) to identify degradation thresholds .
Advanced Research Questions
Q. How can isotopic interference be minimized when analyzing Diuron-¹³C₆ alongside its metabolites in metabolic pathway studies?
Methodological Answer:
Q. What experimental designs are effective for isolating soil microbial degradation pathways of Diuron-¹³C₆ from abiotic degradation?
Methodological Answer:
Q. How should researchers resolve contradictions in half-life data for Diuron-¹³C₆ across different aquatic systems?
Methodological Answer:
- Replicate studies under standardized conditions (pH 7.0, 25°C) to isolate variables (e.g., organic carbon content, microbial diversity).
- Cross-validate using dual-labeled isotopes (e.g., ¹³C₆ and deuterated analogs) to confirm degradation kinetics .
Methodological Frameworks for Experimental Design
Q. How to apply the PICOT framework to assess Diuron-¹³C₆ toxicity in aquatic organisms?
Methodological Answer:
Q. What statistical methods are suitable for interpreting Diuron-¹³C₆ adsorption isotherm variability in soils?
Methodological Answer:
- Use multivariate ANOVA to analyze factors (pH, organic matter).
- Apply principal component analysis (PCA) to cluster soils with similar adsorption behaviors .
Data Quality and Ethical Considerations
Q. How to ensure compliance with FAIR principles when publishing Diuron-¹³C₆ datasets?
Methodological Answer:
- F indable: Deposit raw MS data in repositories (e.g., Zenodo) with DOI-linked metadata.
- A ccessible: Use open-access formats (e.g., .mzML for MS data).
- I nteroperable: Align with ISA-Tab standards for environmental metadata.
- R eusable: Document extraction protocols and instrument parameters in supplemental materials .
Q. What ethical safeguards are required when handling Diuron-¹³C₆ in ecotoxicology studies?
Methodological Answer:
- Obtain institutional approval for acute toxicity tests (e.g., OECD Test No. 202).
- Include negative controls and humane endpoints to minimize organism suffering .
Contradiction and Reproducibility Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
